molecular formula C17H28O3 B12349706 Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester CAS No. 959311-20-7

Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester

Cat. No.: B12349706
CAS No.: 959311-20-7
M. Wt: 280.4 g/mol
InChI Key: HNNAWWKVHMWQCN-NCZFFCEISA-N
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Description

Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate is a chemical compound with the molecular formula C16H26O2. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is known for its role in various biological processes and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate typically involves the esterification of farnesol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. The compound can also affect calcium homeostasis by inhibiting certain calcium channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl carbonate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, farnesol. This makes it valuable for specific applications in research and industry .

Properties

CAS No.

959311-20-7

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

methyl [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] carbonate

InChI

InChI=1S/C17H28O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-20-17(18)19-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+

InChI Key

HNNAWWKVHMWQCN-NCZFFCEISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC(=O)OC)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(=O)OC)C)C)C

Origin of Product

United States

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